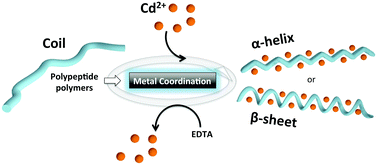Cd2+ coordination: an efficient structuring switch for polypeptide polymers†
Polymer Chemistry Pub Date: 2018-06-13 DOI: 10.1039/C8PY00810H
Abstract
Stimuli-responsive polypeptides have practical applications in devices and therapeutic delivery. Here we report that coordination to Cd2+ metal species can be used as a robust stimulus to control both, α-helix and β-sheet secondary structuring of polypeptide polymers whose metal responsiveness was achieved in the presence of a competitive buffer. As evidenced by circular dichroism analyses, secondary structuring can be easily reversed using “sequestering” external ligands, such as EDTA, that are widely used in industry, to finally design a multivalent polypeptide backbone combining metal responsiveness to two other stimuli, pH and redox conditions.


Recommended Literature
- [1] Dual-functional semiconductor-decorated upconversion hollow spheres for high efficiency dye-sensitized solar cells†
- [2] Robust band gap of TiS3 nanofilms
- [3] Structural characterization and electrochemical performance of macroporous graphite-like C3N3 prepared by the Wurtz reaction and heat treatment†
- [4] Recent advances in the chemistry of caryophyllene
- [5] Monte carlo simulations and experiments of all-silica zeolite LTA assembly combining structure directing agents that match cage sizes†
- [6] Coordination of a chiral tin(ii) cation bearing a bis(oxazoline) ligand with tetrahydrofuran derivatives†
- [7] Asymmetric coupling of Au nanospheres on TiO2 nanochannel membranes for NIR-gated artificial ionic nanochannels†
- [8] Ritter-type fluorofunctionalisation as a new, effective method for conversion of alkenes to vicinal fluoroamides
- [9] Estimates of average bond energies and resonance energies of hydrocarbons
- [10] Back cover










